molecular formula C39H46N4O8 B13723263 5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine

5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine

Cat. No.: B13723263
M. Wt: 698.8 g/mol
InChI Key: LZRVIYIHUBJELH-CIAFOILYSA-N
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Description

5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine is a synthetic nucleoside analog used primarily in proteomics research This compound is characterized by its complex molecular structure, which includes an aminoethyl group, an acrylamide moiety, and a deoxyuridine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine typically involves multiple steps, starting with the protection of the uridine molecule. The 5’-hydroxyl group of uridine is protected using a dimethoxytrityl (DMT) group. Subsequently, the 2’-hydroxyl group is deoxygenated to form 2’-deoxyuridine. The aminoethyl group is then introduced through a nucleophilic substitution reaction, followed by the addition of the acrylamide moiety via an acrylation reaction. The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of 5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to facilitate the reactions. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The acrylamide moiety can be reduced to form amine derivatives.

    Substitution: The DMT group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like thiols or amines under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the aminoethyl group.

    Reduction: Amine derivatives of the acrylamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.

    Biology: Employed in studies involving nucleic acid interactions and modifications.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies.

    Industry: Utilized in the development of diagnostic tools and biosensors.

Mechanism of Action

The mechanism of action of 5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid functions. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and repair, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Azacytidine: Another nucleoside analog used in cancer therapy.

    2’-Deoxy-5-fluorouridine: A fluorinated nucleoside analog with anticancer properties.

    5-Bromo-2’-deoxyuridine: A brominated analog used in DNA labeling and cancer research.

Uniqueness

5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine is unique due to its combination of an aminoethyl group and an acrylamide moiety, which provides distinct chemical properties and biological activities. This uniqueness makes it a valuable tool in various research applications, particularly in the study of nucleic acid interactions and modifications.

Properties

Molecular Formula

C39H46N4O8

Molecular Weight

698.8 g/mol

IUPAC Name

(E)-N-(6-aminohexyl)-3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide

InChI

InChI=1S/C39H46N4O8/c1-48-31-17-13-29(14-18-31)39(28-10-6-5-7-11-28,30-15-19-32(49-2)20-16-30)50-26-34-33(44)24-36(51-34)43-25-27(37(46)42-38(43)47)12-21-35(45)41-23-9-4-3-8-22-40/h5-7,10-21,25,33-34,36,44H,3-4,8-9,22-24,26,40H2,1-2H3,(H,41,45)(H,42,46,47)/b21-12+

InChI Key

LZRVIYIHUBJELH-CIAFOILYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)/C=C/C(=O)NCCCCCCN)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCN)O

Origin of Product

United States

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